Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate
Description
Properties
CAS No. |
5336-46-9 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-3-5-6-12-7-8(9(13)10(12)14)11(15)16-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
QRYSDXRTTIPMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C(=O)C1=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve the use of automated systems for mixing and purification to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate can be contextualized against analogous pyrrolidine diones (Table 1). Key differences arise from alkyl chain length, substituent positions, and resultant physicochemical behaviors.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity and crystallinity, as evidenced by a defined melting point (88–90°C) and crystallographic data .
Synthesis and Purification :
- Most analogs are purified via silica gel chromatography with hexane/ethyl acetate gradients, suggesting shared synthetic workflows .
- High water solubility in ethyl 2,5-dioxopyrrolidine-3-carboxylate complicates extraction, necessitating multiple ethyl acetate washes for recovery (54–83% yield) .
The butyl-substituted variant may serve as a ligand in MOFs, leveraging its electron-deficient carbonyl groups for chromic or sensing applications .
Biological Activity
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is a heterocyclic compound notable for its unique pyrrolidine structure and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse scientific literature.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : Approximately 227.26 g/mol
- Density : 1.15 g/cm³
- Boiling Point : 316.6 °C
- Flash Point : 145.3 °C
These properties suggest that this compound is stable under standard conditions, making it suitable for various applications in organic synthesis and medicinal chemistry .
Synthesis
The synthesis of this compound typically involves multiple steps, including the use of sodium ethanolate in diethyl ether under reflux conditions. This method has been shown to yield high amounts of the desired compound .
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For example, studies have demonstrated that related dioxopyrrolidine derivatives exhibit significant inhibition of Acetyl-CoA Carboxylase (ACC), an important target for antibiotic development . The inhibition mechanism involves binding to the active site of the enzyme, which can lead to reduced bacterial growth.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate promising activity comparable to known antibiotics like ampicillin .
Case Studies
- Inhibition Studies : A study involving a series of dioxopyrrolidine derivatives showed that modifications in the alkane chain significantly affected their biological activity. Compounds with larger alkane chains demonstrated enhanced solubility and varied antimicrobial efficacy .
- Pharmacological Research : Another investigation focused on the pharmacokinetics of pyrrolidine derivatives highlighted their potential as drug candidates due to favorable absorption and distribution profiles in biological systems .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate and its analogs?
- Methodology :
- Step 1 : Utilize carbonyl-based multicomponent reactions to form the pyrrolidine backbone. For example, Dieckmann cyclization is effective for constructing the 4,5-dioxopyrrolidine core ().
- Step 2 : Introduce substituents via nucleophilic substitution or condensation. Ethyl ester groups are typically added through esterification with ethyl chloroformate or transesterification ().
- Step 3 : Purify intermediates via column chromatography (hexane/ethyl acetate gradients) or fractional distillation under reduced pressure (e.g., 1 Torr for bp 112–114°C in ).
- Key Parameters : Reaction time (24–48 hours), inert atmosphere (N₂), and temperature control (80–100°C) ().
- Reference :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify ester groups (δ 4.19–4.27 ppm for CH₂ in ethyl esters) and substituent positions ( ).
- IR Spectroscopy : Detect carbonyl stretches (1700–1740 cm⁻¹ for lactams/esters) and hydroxyl groups (3270–3600 cm⁻¹) ( ).
- X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 6.4973 Å in ).
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 279 [M⁺] in ).
Advanced Research Questions
Q. How can reaction yields be optimized for substituted dioxopyrrolidine derivatives?
- Methodology :
- Catalyst Screening : Test palladium catalysts for cross-coupling reactions ( ) or Lewis acids for cyclization.
- Solvent Effects : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance solubility of intermediates ( ).
- Statistical Design : Use response surface methodology (RSM) to optimize parameters like temperature (80–120°C) and molar ratios.
- Byproduct Mitigation : Monitor via HPLC and employ scavengers (e.g., molecular sieves for water-sensitive steps).
Q. How to resolve contradictions between computational predictions and experimental crystallographic data?
- Methodology :
- Refinement Validation : Use SHELXL to adjust thermal parameters and occupancy factors for disordered atoms ( ).
- DFT Cross-Validation : Compare calculated bond lengths (e.g., C–C = 1.54 Å) with observed X-ray data (mean Δ = 0.005 Å in ).
- Twinning Analysis : Apply SHELXD to deconvolute overlapping reflections in problematic crystals ( ).
Q. What strategies exist for evaluating bioactivity in dioxopyrrolidine derivatives?
- Methodology :
- Cytotoxicity Assays : Test against cancer cell lines (e.g., U937 lymphoma cells) using MTT assays (IC50 = 18 μM for compound 3d in ).
- Neuroprotection Studies : Expose SH-SY5Y cells to H₂O₂-induced oxidative stress; measure viability via fluorescence microscopy ().
- SAR Development : Systematically modify substituents (e.g., aryl groups at position 5) and correlate with activity trends.
- Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
